molecular formula C20H16FN5OS B2519741 N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-09-5

N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2519741
CAS No.: 852374-09-5
M. Wt: 393.44
InChI Key: QSHVQUXSRWDHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-fluorophenyl group at position 3 and a thioether-linked benzyl acetamide at position 5. The triazolo[4,3-b]pyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . The 4-fluorophenyl substituent enhances lipophilicity and metabolic stability, while the benzyl acetamide moiety may influence target binding and solubility .

Properties

IUPAC Name

N-benzyl-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-16-8-6-15(7-9-16)20-24-23-17-10-11-19(25-26(17)20)28-13-18(27)22-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHVQUXSRWDHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction parameters to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Scientific Research Applications

Antimicrobial Properties

N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups enhance antimicrobial efficacy .

Anticancer Potential

The compound has shown promise in anticancer research. A study demonstrated that related triazole derivatives inhibit cancer cell proliferation by inducing apoptosis through specific molecular pathways . The presence of the fluorophenyl group is believed to contribute to this activity by enhancing binding affinity to cancer-related targets.

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . This positions it as a candidate for further exploration in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeReferenceKey Findings
AntimicrobialBarbuceanu et al. Effective against S. aureus, MIC: 0.5–1 μM
AnticancerYang and Bao Induces apoptosis in cancer cells
Anti-inflammatoryPMC7384432 Potential 5-LOX inhibitor

Industrial Applications

Beyond its medicinal applications, this compound is also being explored for use in developing new materials with specific electronic or optical properties due to its unique chemical structure . Its versatility as a building block in organic synthesis further enhances its potential utility in various industrial applications.

Mechanism of Action

The mechanism by which N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but its potential to influence cellular processes is significant.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-fluorophenyl group in the target compound may enhance binding affinity compared to methyl (C1632) or methoxy () groups due to its electronegativity and steric profile .
  • Core Heterocycle : The triazolo[4,3-b]pyridazine core distinguishes the target compound from analogues like the triazolo[4,5-d]pyrimidine in , which may alter kinase selectivity .

Pharmacological Activity

  • C1632 () : Demonstrates Lin28 inhibition, rescuing let-7 miRNA function, and reducing tumorsphere formation in cancer cell lines. The methyl substituent may limit steric hindrance, enabling efficient target binding .
  • Target Compound : The 4-fluorophenyl and benzyl groups could improve metabolic stability and target affinity compared to C1632, though empirical data are lacking. Fluorine’s electron-withdrawing effects may also modulate electronic interactions with biological targets .

Biological Activity

N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological profiles, structure-activity relationships (SAR), and specific case studies related to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H16FN5OS, with a molecular weight of 397.43 g/mol. The compound features a triazole ring fused with a pyridazine moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

This compound exhibits a range of biological activities including:

  • Antiviral Activity : Compounds containing the 1,2,4-triazole nucleus have shown promising antiviral properties by inhibiting viral replication and enhancing cellular immune responses. For instance, studies indicate that triazole derivatives can exhibit significant activity against viruses such as HIV and influenza .
  • Antimicrobial Activity : Research has demonstrated that similar compounds possess broad-spectrum antimicrobial effects against various bacterial and fungal strains. The presence of the triazole ring contributes to this activity by interacting with microbial enzymes .
  • Anticancer Properties : The compound's structure suggests potential anticancer activity through mechanisms such as inhibition of key enzymes involved in cancer cell proliferation. Recent studies have highlighted the effectiveness of triazole derivatives in targeting specific cancer pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substitution Effects : Variations in substituents on the triazole and pyridazine rings significantly affect potency and selectivity. For example, introducing electron-withdrawing groups can enhance binding affinity to biological targets.
  • Linker Variability : The thioacetamide linker plays a vital role in determining the compound's bioavailability and interaction with target proteins.

Case Studies

Several studies have reported on the biological efficacy of related compounds:

  • Antiviral Studies : A study on triazole derivatives indicated that modifications at the C-2 position significantly increased antiviral potency compared to lead compounds .
  • Antimicrobial Testing : In vitro assays demonstrated that certain derivatives exhibited MIC values as low as 0.0156 μg/mL against Candida albicans, showcasing superior antifungal activity compared to standard treatments like fluconazole .
  • Anticancer Mechanisms : Research has shown that triazole-containing compounds can inhibit thymidylate synthase and other enzymes pivotal in cancer metabolism, leading to reduced tumor growth in preclinical models .

Data Table of Biological Activities

Activity TypeCompound ExampleIC50/MIC ValueReference
AntiviralTriazole Derivative0.20 μM
AntifungalN-benzyl Compound0.0156 μg/mL
AnticancerTriazole-Pyridazine HybridIC50 = 130 μM

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

The synthesis of this compound typically involves multi-step reactions, including cyclization of triazolo-pyridazine cores, thioether bond formation, and benzyl group coupling. Key parameters include:

  • Temperature : Precise control (e.g., 60–80°C for cyclization steps) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
  • Purity monitoring : TLC or HPLC (C18 column, gradient elution with acetonitrile/water) ensures intermediate purity .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl signals (δ 168–170 ppm).
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 409.44) .
  • X-ray crystallography : Resolves stereoelectronic effects in the triazolo-pyridazine core (if crystallized) .

Q. What preliminary assays are used to assess its biological activity?

Initial screens include:

  • Enzyme inhibition assays : Dose-response curves for kinase or protease targets (IC₅₀ values).
  • Cellular viability assays : MTT or resazurin-based tests in cancer/primary cell lines .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How can solubility limitations in pharmacological studies be addressed?

Strategies involve:

  • Co-solvent systems : Use of PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug design : Esterification of the acetamide group to improve bioavailability .
  • Nanoformulation : Liposomal encapsulation or polymeric nanoparticles for sustained release .

Q. What methodologies resolve contradictory data in biological activity across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Solutions include:

  • Standardized protocols : Harmonize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Orthogonal assays : Validate findings with CRISPR knockdown or isothermal titration calorimetry (ITC) .
  • Meta-analysis : Compare data across >3 independent studies to identify trends .

Q. How is computational modeling applied to study its mechanism of action?

  • Molecular docking : AutoDock Vina or Glide predicts binding to targets like sodium channels (ΔG < -8 kcal/mol).
  • QSAR models : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) with activity .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies are employed in structure-activity relationship (SAR) studies?

SAR workflows include:

  • Fragment-based design : Replace benzyl groups with heteroaromatic rings (e.g., pyridinyl) to modulate lipophilicity.
  • Pharmacophore mapping : Identify critical H-bond acceptors (triazole N) and hydrophobic regions (fluorophenyl) .
  • Bioisosteric replacement : Substitute thioether with sulfoxide/sulfone groups to enhance metabolic stability .

Methodological Challenges and Solutions

Q. How is compound stability evaluated under varying conditions?

  • Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C), and oxidative stress (3% H₂O₂).
  • Analytical monitoring : UPLC-PDA tracks degradation products; mass balance ≥90% ensures reliability .

Q. What in vitro ADME profiling techniques are recommended?

  • Permeability : Caco-2 monolayer assays (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • Metabolic stability : Liver microsome assays (t₁/₂ >30 min in human microsomes).
  • CYP inhibition : Fluorescent probes for CYP3A4/2D6 inhibition (IC₅₀ <10 μM flags toxicity risks) .

Q. How are off-target effects systematically assessed?

  • Panels : Broad kinase profiling (e.g., Eurofins KinaseProfiler) and GPCR screening.
  • Proteomics : SILAC-based quantification in treated vs. untreated cells identifies dysregulated pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.